

# Data Presentation: Melting Point of 2,5-Difluoro-4-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrobenzoic acid

Cat. No.: B040929

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The melting point of a substance is the temperature at which it changes state from solid to liquid. It is a critical parameter for compound identification, purity assessment, and formulation development. The experimentally determined and reported melting points for **2,5-Difluoro-4-nitrobenzoic acid** are summarized below.

Parameter	Reported Value	Source
Melting Point	147-148°C	NINGBO INNO PHARMCHEM CO.,LTD.[1], ChemicalBook[2], Chongqing Chemdad Co., Ltd[3]
Melting Point (clear melt)	139.0-149.0°C	Thermo Scientific Chemicals[4]

The slight variation in the reported melting point ranges can be attributed to differences in the purity of the sample and the methodology used for determination. A narrower melting point range is generally indicative of higher purity.

## Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound, such as **2,5-Difluoro-4-nitrobenzoic acid**, using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials and Apparatus:

- **2,5-Difluoro-4-nitrobenzoic acid** sample
- Melting point capillaries (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Mortar and pestle or spatula
- Watch glass

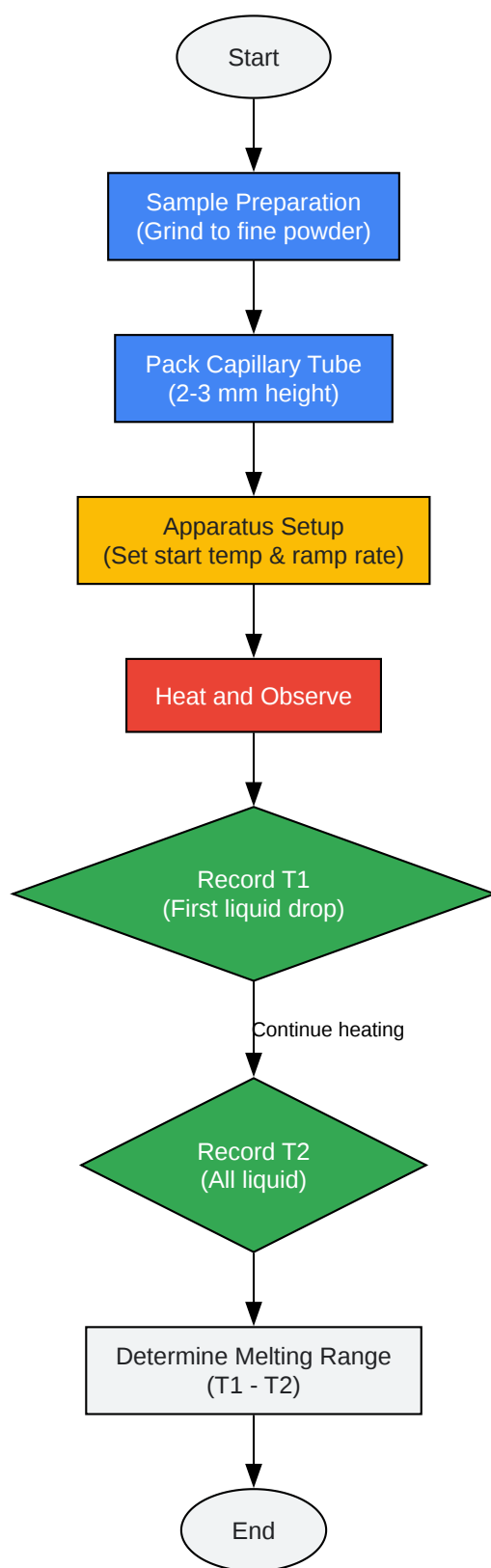
Procedure:

- Sample Preparation:
  - Place a small amount of the crystalline **2,5-Difluoro-4-nitrobenzoic acid** on a clean, dry watch glass.
  - If the crystals are large, gently crush them into a fine powder using a mortar and pestle or the back of a spatula. This ensures uniform packing and heat transfer.
- Capillary Tube Packing:
  - Press the open end of a melting point capillary tube into the powdered sample. A small amount of the sample will be forced into the open end.
  - Invert the capillary tube and gently tap the sealed end on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube (e.g., a condenser) onto the benchtop to facilitate packing.
  - The packed sample should be approximately 2-3 mm in height.
- Apparatus Setup:
  - Ensure the melting point apparatus is clean and calibrated.

- Insert the packed capillary tube into the sample holder of the apparatus.
- Set the initial temperature of the apparatus to approximately 15-20°C below the expected melting point (based on literature values, e.g., start at ~125°C).
- Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure accurate determination. A rapid heating rate can lead to an artificially wide and elevated melting point range.
- Melting Point Observation:
  - Observe the sample through the magnifying eyepiece of the apparatus.
  - Record the temperature at which the first drop of liquid appears (the onset of melting).
  - Continue to observe the sample and record the temperature at which the entire solid has turned into a clear liquid (the completion of melting).
  - The recorded temperature range from the onset to the completion of melting is the melting point range of the sample.
- Post-Measurement:
  - Allow the apparatus to cool down before performing any subsequent measurements.
  - Dispose of the used capillary tube in the appropriate glass waste container.

## Mandatory Visualization: Experimental Workflow

The logical flow of the melting point determination protocol is visualized in the following diagram.



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Caption: Workflow for Melting Point Determination.

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## References

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